3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound. It has a molecular formula of C13H15BClFNO2 . It is related to other compounds such as “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” and “3-CHLORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE” which have similar structures .
Scientific Research Applications
Organic Synthesis and Drug Development
Boronic acid derivatives, such as the compound , play a crucial role in organic synthesis and drug development due to their versatility in cross-coupling reactions, which are pivotal for constructing complex organic molecules. Benzoxaborole compounds, a closely related class, have demonstrated a broad spectrum of applications in medicinal chemistry due to their physicochemical and drug-like properties. These compounds have led to the discovery of new classes of antibacterial, antifungal, anti-protozoal, and antiviral agents, showcasing their significance in developing new therapeutic agents (Nocentini, Supuran, & Winum, 2018).
Boron Chemistry in Drug Discovery
The unique electron-deficient nature of the boron atom allows benzoxaborole derivatives to interact with biological targets in ways that carbon-based compounds cannot, making them highly interesting for pharmaceutical applications. Two benzoxaborole derivatives, for instance, are clinically used for treating onychomycosis and atopic dermatitis, with several others undergoing clinical trials. This highlights the importance of boron chemistry in discovering and developing new medications, underscoring potential research applications of compounds like 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in drug discovery and development (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Environmental and Analytical Chemistry
Beyond medicinal chemistry, boronic acid derivatives find applications in environmental and analytical chemistry. For example, fluorinated compounds, including boron-containing ones, are studied for their environmental fate, toxicology, and analytical detection methods due to their persistence and bioaccumulation concerns. This context suggests that compounds like the one could be of interest in environmental monitoring and degradation studies, contributing to understanding and mitigating the impact of fluorinated pollutants (Munoz, Liu, Duy, & Sauvé, 2019).
Mechanism of Action
Target of Action
Organoboron compounds, such as this one, are often used in the suzuki–miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction . Therefore, the primary target could be the palladium catalyst in this reaction.
Mode of Action
The compound, being an organoboron reagent, participates in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely applied in organic synthesis for the formation of carbon–carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds . On a molecular level, this involves the transfer of an organic group from the organoboron compound to a palladium catalyst .
Properties
IUPAC Name |
3-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOGPVMSCHKPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682263 |
Source
|
Record name | 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-15-8 |
Source
|
Record name | 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.